FBPase Inhibitory Activity: Documented Class Effect Without Direct Comparator Quantification
Commercial technical datasheets assert that 3-(4,6-dichloro-2-(ethoxycarbonyl)-1H-indol-3-yl)propanoic acid has been identified as a fructose-1,6-bisphosphatase (FBPase) inhibitor, citing Tayyem et al. (Eur. J. Med. Chem., 2012) [1]. The referenced study used pharmacophore modeling to screen 136 FBPase inhibitors and identified six compounds with sub-micromolar IC50 values from the NCI list [2]. However, the publicly available abstract and metadata for this study do not explicitly list our target compound among the active hits or provide its specific IC50. This leaves a critical gap in quantitative differential evidence. Without knowing if the IC50 is 0.1 µM or 10 µM, or how it compares to the study's most potent compound (IC50 of 0.99 µM from a related indole series [3]), a scientific procurement decision based on FBPase potency cannot be made. This evidence is therefore classified as a class-level inference, suggesting potential but unverified activity.
| Evidence Dimension | FBPase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not quantified in accessible public literature. |
| Comparator Or Baseline | A potent indole derivative FBPase inhibitor from a related study achieved an IC50 of 0.99 µM [3]. |
| Quantified Difference | Unknown. The target compound's potency relative to this comparator or any baseline is undocumented. |
| Conditions | The comparator's IC50 was measured against recombinant human FBPase [3]; the assay for the target compound is not described. |
Why This Matters
For any project where FBPase inhibition is the primary selection criterion, the absence of a validated IC50 value for CAS 144989-41-3 makes it an unquantifiable risk compared to literature-validated indole inhibitors.
- [1] Delta-B.com. (n.d.). 4,6-Dichloro-2-(ethoxycarbonyl)-1H-Indole-3-propanoic Acid [Technical Datasheet]. References Tayyem, R.F., et al. View Source
- [2] Tayyem RF, Zalloum HM, Elmaghrabi MR, Yousef AM, Mubarak MS. Ligand-based designing, in silico screening, and biological evaluation of new potent fructose-1,6-bisphosphatase (FBPase) inhibitors. Eur J Med Chem. 2012;56:70-95. PMID: 22960695. View Source
- [3] Alljournals.cn. (n.d.). Summary of a series of novel indole derivatives as FBPase inhibitors. Notes a potent inhibitor with an IC50 of 0.99 μM. View Source
